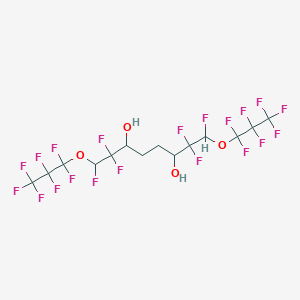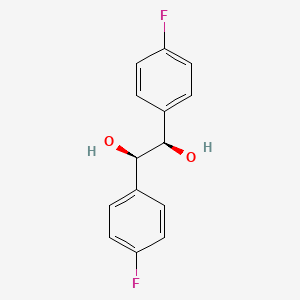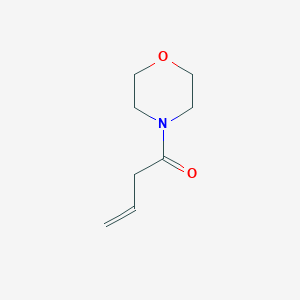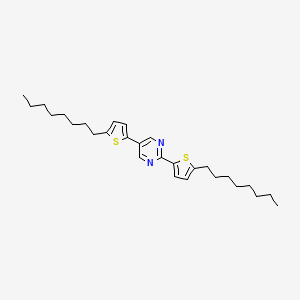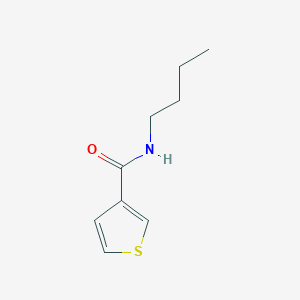![molecular formula C15H12Cl2N4S2 B14252229 2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine CAS No. 474013-75-7](/img/structure/B14252229.png)
2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine is a complex organic compound belonging to the class of phenylpyrimidines. This compound is characterized by its polycyclic aromatic structure, which includes a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine derivative, followed by chlorination and subsequent cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted triazine derivatives .
Applications De Recherche Scientifique
2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
- 2-Amino-4-{2,4-dichloro-5-[2-(diethylamino)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness: Compared to similar compounds, 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine stands out due to its specific substitution pattern and the presence of the pyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
474013-75-7 |
|---|---|
Formule moléculaire |
C15H12Cl2N4S2 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
2,4-dichloro-6-[5-(5-pyrrolidin-1-ylthiophen-2-yl)thiophen-2-yl]-1,3,5-triazine |
InChI |
InChI=1S/C15H12Cl2N4S2/c16-14-18-13(19-15(17)20-14)11-4-3-9(22-11)10-5-6-12(23-10)21-7-1-2-8-21/h3-6H,1-2,7-8H2 |
Clé InChI |
AIOOFCSLOVYRAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(S2)C3=CC=C(S3)C4=NC(=NC(=N4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


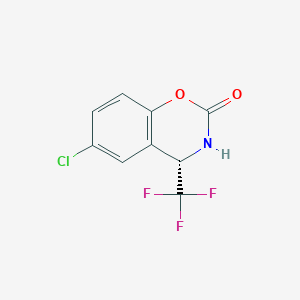
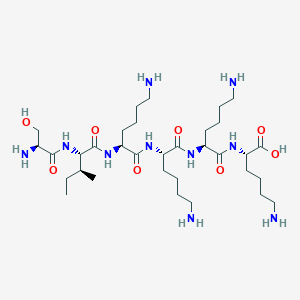
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)


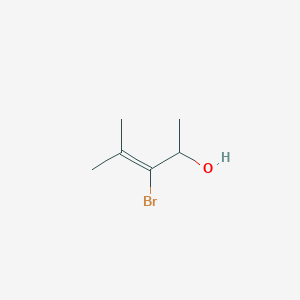
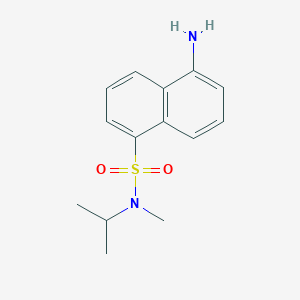
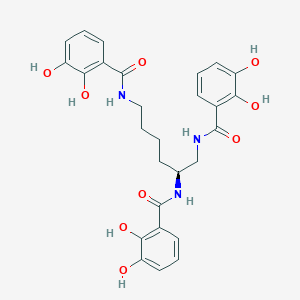
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)
